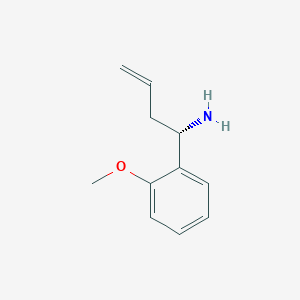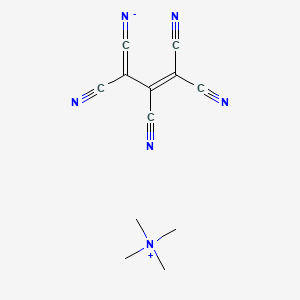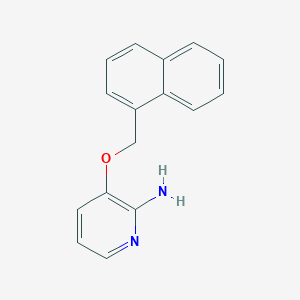
Einecs 261-918-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a piperazine ring attached to a cyclohexane ring with four hydroxyl groups and a carboxylate group. The presence of multiple functional groups makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically requires the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds with high yields and can be followed by deprotection steps to obtain the desired compound.
Industrial Production Methods
Industrial production of piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl groups allows for oxidation reactions, while the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the carboxylate group can yield alcohols.
科学的研究の応用
Piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specialized properties.
作用機序
The mechanism of action of piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing various pathways and processes.
類似化合物との比較
Piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Cyclohexane derivatives: Compounds with a cyclohexane ring and different functional groups can exhibit distinct reactivity and applications.
Hydroxylated carboxylates: These compounds have hydroxyl and carboxylate groups but may lack the piperazine ring, resulting in different chemical behavior.
The uniqueness of piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate lies in its combination of functional groups, which provides a versatile platform for various applications in research and industry.
特性
CAS番号 |
59766-07-3 |
|---|---|
分子式 |
C11H22N2O6 |
分子量 |
278.30 g/mol |
IUPAC名 |
piperazine;(3S,5S)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O6.C4H10N2/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;1-2-6-4-3-5-1/h3-5,8-10,13H,1-2H2,(H,11,12);5-6H,1-4H2/t3-,4-,5?,7?;/m0./s1 |
InChIキー |
ILELYUFCZWQXGV-VAYHLERTSA-N |
異性体SMILES |
C1CNCCN1.C1[C@@H](C([C@H](CC1(C(=O)O)O)O)O)O |
正規SMILES |
C1CNCCN1.C1C(C(C(CC1(C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide](/img/structure/B13760374.png)
![2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]](/img/structure/B13760404.png)
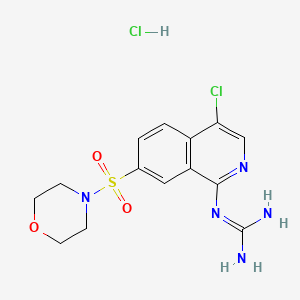
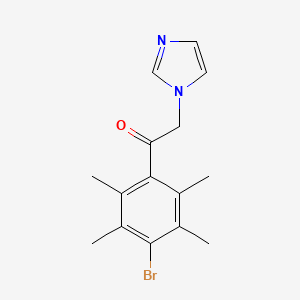
![Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13760424.png)
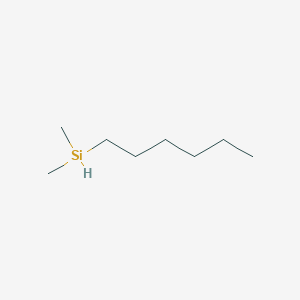

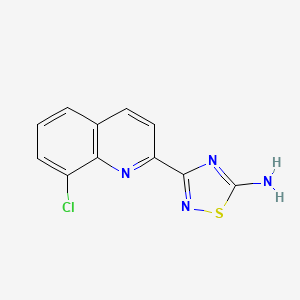
![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
